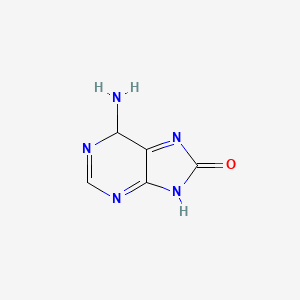

6-Amino-6,9-dihydropurin-8-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

151.13 g/mol |

IUPAC Name |

6-amino-6,9-dihydropurin-8-one |

InChI |

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11) |

InChI Key |

QHEIIBIWRIMZGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(C2=NC(=O)NC2=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Amino 6,9 Dihydropurin 8 One and Analogues

De Novo Synthesis Strategies for Dihydropurinone Core Structures

The de novo synthesis of the dihydropurinone core, specifically the 8-oxopurine ring system, typically involves the construction of the purine (B94841) scaffold from a substituted pyrimidine (B1678525) precursor. The most prominent and versatile method for this transformation is the Traube purine synthesis. scribd.comslideshare.net This classical approach involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative to form the imidazole (B134444) ring fused to the pyrimidine ring.

Multistep Reaction Pathways and Optimization

A common multistep pathway for the synthesis of 6-Amino-6,9-dihydropurin-8-one begins with a suitably substituted pyrimidine. A plausible synthetic route is outlined below:

Nitrosation of a Pyrimidine Precursor: The synthesis can commence with a 6-aminopyrimidin-4-one derivative. The introduction of a nitroso group at the C5 position is a key step. This is typically achieved by treating the pyrimidine with sodium nitrite (B80452) in an acidic medium.

Reduction of the Nitroso Group: The 5-nitroso-6-aminopyrimidin-4-one is then reduced to the corresponding 5,6-diaminopyrimidin-4-one. This reduction can be carried out using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation.

Cyclization to Form the Dihydropurinone Core: The crucial cyclization step involves reacting the 5,6-diaminopyrimidin-4-one with a one-carbon synthon to form the imidazole ring. To obtain the 8-oxo functionality, reagents such as urea (B33335), phosgene, or their equivalents are employed. scribd.com Heating the diaminopyrimidine with urea is a common and effective method for this cyclization, leading to the formation of the 8-oxopurine ring system.

Optimization of this pathway involves careful selection of reagents and reaction conditions to maximize yields and minimize side products. For instance, the choice of reducing agent in the second step can influence the purity of the resulting diaminopyrimidine, which in turn affects the efficiency of the final cyclization.

Precursor Design and Chemical Transformations

The design of the initial pyrimidine precursor is critical for the successful synthesis of the target dihydropurinone. For 6-Amino-6,9-dihydropurin-8-one, a suitable starting material would be 6-amino-2,4-dihydroxypyrimidine (isocytosine) or a related derivative where the hydroxyl groups can be protected if necessary.

The key chemical transformations in the de novo synthesis are:

Electrophilic Nitrosation: The attack of the nitrosonium ion (NO+) at the electron-rich C5 position of the pyrimidine ring.

Reduction: The conversion of the nitroso group (-N=O) to an amino group (-NH2).

Condensation and Cyclization: The reaction of the vicinal diamines at C5 and C6 with a carbonyl source (like urea) to form the five-membered imidazole ring. This proceeds through the formation of a ureido intermediate followed by intramolecular cyclization and dehydration.

An alternative precursor that can be envisioned is 4,5,6-triaminopyrimidine. The reaction of this precursor with a suitable carbonyl-containing cyclizing agent would directly lead to the formation of the 6-amino-8-oxopurine core.

Targeted Functionalization and Derivatization at Key Positions

To explore the structure-activity relationships (SAR) of 6-Amino-6,9-dihydropurin-8-one analogues, it is essential to have synthetic methods that allow for the introduction of diverse substituents at various positions of the purine ring.

Regioselective Modifications at the Purine Ring

The purine ring system of 6-Amino-6,9-dihydropurin-8-one offers several positions for functionalization, including the N1, N3, N7, and N9 positions of the purine core, as well as the C2 position. Regioselectivity in these modifications is a key challenge.

N9-Alkylation: The N9 position is often the most nucleophilic nitrogen in the purine ring, making it a common site for alkylation. Direct alkylation of 8-oxoadenine with alkyl halides in the presence of a base often leads to the N9-substituted product as the major isomer. mdpi.com

N7-Alkylation: While N9-alkylation is generally favored, N7-alkylation can also occur, and reaction conditions can be tuned to favor one isomer over the other. The ratio of N9 to N7 isomers can be influenced by the nature of the alkylating agent, the solvent, and the base used.

C2-Substitution: The C2 position can be functionalized, for example, by starting with a 2-chloro-6-aminopurine derivative. The chloro group can be displaced by various nucleophiles to introduce a range of substituents before or after the formation of the 8-oxo group.

A general strategy for synthesizing N-9 alkylated 8-oxoguanines, which can be adapted for 8-oxoadenines, involves N-9 alkylation of a 6-chloropurine (B14466) derivative, followed by C-8 bromination, and then simultaneous hydrolysis of both halides to yield the desired product. nih.gov

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The introduction of a variety of substituents is crucial for probing the biological activity of 8-oxoadenine analogues.

| Position of Substitution | Type of Substituent | Synthetic Approach |

| N9 | Alkyl, Aryl, Heteroaryl | Direct alkylation with corresponding halides or Mitsunobu reaction. |

| C2 | Amino, Alkoxy, Alkylthio | Nucleophilic substitution of a 2-halopurine precursor. |

| N6 (exocyclic amino) | Alkyl, Acyl | Direct alkylation or acylation of the 6-amino group. |

For instance, studies on 8-oxoadenine derivatives as Toll-like receptor 7 (TLR7) agonists have shown that the nature of the substituent at the N9-position significantly influences the activity. hoffmanlab.org Various tertiary amines have been introduced at this position to enhance potency and improve physicochemical properties like water solubility.

Green Chemistry Approaches in Dihydropurinone Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in pharmaceutical chemistry. Green chemistry principles can be applied to the synthesis of 6-Amino-6,9-dihydropurin-8-one and its analogues to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The ring closure step to form the imidazole ring of the purine system can be significantly expedited using microwave heating. For example, the synthesis of 8-substituted xanthine (B1682287) derivatives (which share the dihydropurinone core) from uracil (B121893) precursors has been shown to be much faster under microwave conditions compared to conventional heating. researchgate.net Microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines has also been reported as a one-pot procedure, offering higher yields and shorter reaction times. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the de novo synthesis of the purine ring is a complex multistep process, enzymes can be employed for the modification of purine nucleosides. For instance, purine nucleoside phosphorylases (PNPs) can be used to catalyze the synthesis of fluorescent nucleoside analogues. researchgate.net Although not directly applicable to the synthesis of the free base, this approach highlights the potential of enzymes in the synthesis of purine derivatives.

Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of organic solvents or in water is a key aspect of green chemistry. The development of solvent-free or aqueous-based protocols for the synthesis of purine analogues is an active area of research.

| Green Chemistry Approach | Application in Dihydropurinone Synthesis | Advantages |

| Microwave-Assisted Synthesis | Ring closure reactions to form the purine core. | Reduced reaction times, improved yields, and energy efficiency. researchgate.netnih.gov |

| Enzymatic Synthesis | Modification of purine nucleoside analogues. | High selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net |

| Solvent-Free/Aqueous Reactions | Nucleophilic substitution and coupling reactions. | Reduced use of volatile organic compounds (VOCs) and simplified work-up procedures. |

By incorporating these green chemistry principles, the synthesis of 6-Amino-6,9-dihydropurin-8-one and its derivatives can be made more sustainable and efficient.

Catalytic Methods in Purine Ring Formation and Modification

The construction and functionalization of the purine core of 6-amino-6,9-dihydropurin-8-one and its analogues are increasingly reliant on catalytic methods that offer efficiency, selectivity, and milder reaction conditions compared to classical synthetic routes. These methods encompass both the initial ring formation and subsequent modifications.

Catalytic Ring Formation:

While the de novo biosynthesis of purines in organisms is a well-understood, enzyme-catalyzed process that builds the purine ring step-wise on a ribose-phosphate scaffold news-medical.netlibretexts.orgmicrobenotes.com, chemical syntheses have also embraced catalysis. One synthetic strategy involves forming the purine ring from a substituted pyrimidine precursor. For instance, a 4,5,6-triaminopyrimidine can be treated with a cyclizing agent to form the purine ring system. google.com Certain steps within these broader synthetic schemes, such as the reduction of a nitro group on a pyrimidine precursor, can be achieved using catalytic systems like chromium chloride with manganese. google.com

More directly, an efficient iodine-catalyzed oxidative functionalization of purine-like substrates with ethers or methylarenes has been developed for the synthesis of purin-8-one derivatives. rsc.org This method uses iodine (I2) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant, providing a direct route to the 8-oxo-purine core with high atom economy under mild conditions. rsc.org

Catalytic Ring Modification:

The modification of the pre-formed purine ring is a crucial step for generating analogues with diverse properties. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for this purpose. researchgate.net These methods allow for the direct attachment of aryl, alkyl, or other functional groups to the carbon atoms of the purine skeleton, avoiding the need for pre-functionalized substrates like halogenated purines. researchgate.net

Ruthenium and palladium complexes are prominent catalysts in this area. researchgate.net For example, ruthenium-catalyzed C-H arylation has been successfully applied to nucleosides, although it often requires high reaction temperatures. researchgate.net Palladium-catalyzed reactions, sometimes combined with visible-light photoredox catalysis, can enable similar transformations under milder, room-temperature conditions. researchgate.net These late-stage functionalization techniques are highly valuable for creating libraries of complex purine derivatives. researchgate.net

The following table summarizes representative catalytic methods for purine modification.

| Catalyst System | Substrate | Modification Type | Key Features |

| Iodine (I₂) / TBHP | Purine-like substrates | Oxidative C-H functionalization | Forms 9-alkyl/benzyl-purin-8-one derivatives under mild conditions. rsc.org |

| Palladium (Pd) complexes | Purine Nucleosides | C-H Arylation | Can be combined with photoredox catalysis for room-temperature reactions. researchgate.net |

| Ruthenium (Ru) complexes | Purine Nucleosides | C-H Arylation | Enables late-stage functionalization, though often requires high temperatures. researchgate.net |

Stereoselective Synthesis of Chiral 6-Amino-6,9-dihydropurin-8-one Derivatives

Introducing chirality into derivatives of 6-amino-6,9-dihydropurin-8-one (also known as 8-oxoadenine) is critical for developing molecules that can interact selectively with biological targets like enzymes and receptors. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific enantiomer or diastereomer.

A primary strategy for creating chiral derivatives is through the glycosylation of a purine base with a chiral sugar, a method central to the synthesis of nucleoside analogues. In a concise synthesis of 2'-deoxyisoguanosine (B9890) (an isomer of 2'-deoxy-8-oxoadenosine), 2,6-dichloropurine (B15474) is glycosylated using a protected chiral deoxyribose sugar (the Hoffer sugar). aston.ac.ukaston.ac.uk This reaction yields a mixture of N9 and N7 regioisomers, but the stereochemistry at the anomeric carbon is controlled by the chiral sugar. aston.ac.ukaston.ac.uk Subsequent chemical steps, including amination and deprotection, yield the final chiral nucleoside. aston.ac.ukaston.ac.uk

Chiral pool synthesis is another powerful approach, where a readily available chiral molecule is used as a starting material. The synthesis of a hexitol (B1215160) nucleic acid (HNA) analogue of isoguanine (B23775) exemplifies this strategy. nih.gov The synthesis begins with a chiral sugar derivative, 1,5-anhydro-4,6-O-benzylidene-d-glucitol, which is converted into a tosylate. nih.gov This chiral electrophile is then reacted with the sodium salt of 2-aminoadenine to install the purine base onto the chiral hexitol scaffold, ensuring the stereochemistry of the final product is derived from the starting sugar. nih.gov

Furthermore, biocatalysis presents an emerging avenue for stereoselective synthesis. Enzymes like DNA polymerases exhibit high fidelity when processing modified bases. Studies have shown that human PrimPol, a DNA polymerase, can efficiently and accurately bypass 8-oxoadenine lesions in a DNA template, preferentially incorporating the correct base (dTMP) opposite the lesion. mdpi.com This demonstrates the ability of enzymes to recognize and stereoselectively handle the 8-oxoadenine structure, suggesting their potential use in the enzymatic synthesis of chiral oligonucleotides containing this modified base.

The table below outlines key approaches to the stereoselective synthesis of chiral purine derivatives.

| Methodology | Chiral Source | Purine Precursor | Resulting Chiral Derivative |

| Substrate-Controlled Glycosylation | Hoffer sugar (chiral deoxyribose) | 2,6-Dichloropurine | 2'-Deoxyisoguanosine. aston.ac.ukaston.ac.uk |

| Chiral Pool Synthesis | 1,5-Anhydro-4,6-O-benzylidene-d-glucitol | 2-Aminoadenine | Hexitol Nucleic Acid (HNA) analogue of isoguanine. nih.gov |

| Biocatalysis (Potential) | Enzyme (e.g., DNA Polymerase) | 8-Oxoadenine triphosphate | Chiral oligonucleotide containing an 8-oxoadenine residue. mdpi.com |

Sophisticated Structural Elucidation and Spectroscopic Characterization of 6 Amino 6,9 Dihydropurin 8 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Amino-6,9-dihydropurin-8-one in solution. It provides detailed information about the chemical environment of each atom, enabling the precise assignment of protons and heteronuclei.

Advanced 1D and 2D NMR Techniques for Proton and Heteronuclei Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been instrumental in assigning the signals of the purine (B94841) moiety. oup.com

¹H NMR: The proton spectrum shows a distinct singlet for the H2 proton, which is characteristic of the purine ring. The protons of the amino group and the N-H protons of the imidazole (B134444) and pyrimidine (B1678525) rings are also observable, though their chemical shifts can be broad and dependent on solvent and concentration. oup.com

¹³C NMR: The carbon spectrum provides key information about the electronic structure of the purine core. The chemical shifts of the carbon atoms are sensitive to the presence of the electron-withdrawing carbonyl group at the C8 position and the amino group at the C6 position. oup.com

The following table summarizes the reported NMR chemical shifts for the purine portion of 2'-deoxy-7,8-dihydroadenosin-8-one, which serves as a close proxy for 6-Amino-6,9-dihydropurin-8-one.

| Atom | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ |

|---|---|---|

| H2 | 8.39 (s) | - |

| NH (ring) | 10.27 (br, 1H), 10.83 (br, 1H) | - |

| C2 | - | 149.61 |

| C4 | - | 138.03 |

| C5 | - | 110.98 |

| C6 | - | 150.95 |

| C8 | - | 150.16 |

Data sourced from studies on 2'-deoxy-7,8-dihydroadenosin-8-one. oup.com

Elucidation of Solution-State Conformations

NMR studies, particularly those involving Nuclear Overhauser Effect (NOE) experiments, have been crucial in determining the preferred conformation of 8-oxoadenine derivatives in solution. It has been established that 6-Amino-6,9-dihydropurin-8-one predominantly exists in the keto tautomeric form in aqueous solution. nih.gov When incorporated into a DNA duplex, X-ray and NMR studies have shown that 8-oxoadenine can adopt a syn conformation about the glycosidic bond, which has significant implications for its base-pairing properties. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within 6-Amino-6,9-dihydropurin-8-one.

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of 6-Amino-6,9-dihydropurin-8-one are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. While a complete experimental spectrum for the isolated compound is not widely published, the expected characteristic frequencies can be inferred from data on similar purine structures and related compounds.

Key expected vibrational modes include:

N-H stretching: The amino group (NH₂) and the ring N-H groups give rise to stretching vibrations typically observed in the 3100-3500 cm⁻¹ region.

C=O stretching: The carbonyl group at the C8 position is expected to show a strong absorption band in the IR spectrum, typically in the range of 1650-1700 cm⁻¹, characteristic of an amide-like carbonyl in a cyclic system.

C=N and C=C stretching: The stretching vibrations of the purine ring system, involving C=N and C=C bonds, are expected to appear in the 1400-1650 cm⁻¹ region.

N-H bending: The scissoring vibration of the amino group typically appears around 1600-1650 cm⁻¹.

Ring skeletal vibrations: A series of complex vibrations corresponding to the stretching and deformation of the entire purine ring structure are found in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected characteristic vibrational frequencies for 6-Amino-6,9-dihydropurin-8-one.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H (Amine and Ring) | Stretching | 3100 - 3500 | Medium | Medium |

| C=O (Amide) | Stretching | 1650 - 1700 | Strong | Medium |

| C=N / C=C (Ring) | Stretching | 1400 - 1650 | Medium-Strong | Medium-Strong |

| N-H (Amine) | Bending (Scissoring) | 1600 - 1650 | Medium | Weak |

| Purine Ring | Skeletal Vibrations | < 1500 | Medium | Medium-Strong |

Probing Hydrogen Bonding Networks in Solid and Solution States

In the solid state, 6-Amino-6,9-dihydropurin-8-one is expected to form an extensive network of intermolecular hydrogen bonds. These interactions involve the amino group, the N-H protons of the rings, and the carbonyl oxygen. Such hydrogen bonding typically leads to a broadening and shifting of the N-H and C=O stretching bands to lower frequencies in the IR spectrum compared to the gas phase or in non-polar solvents. X-ray diffraction studies on derivatives have confirmed the potential for complex hydrogen-bonding patterns, including the formation of three-centered hydrogen bonds when paired with other bases like guanine (B1146940). nih.gov

High-Resolution Mass Spectrometry (HRMS and LC-MS/MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of 6-Amino-6,9-dihydropurin-8-one. Coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), it also allows for the detailed study of its fragmentation pathways, which is essential for its identification in complex mixtures. nih.gov

The exact mass of 6-Amino-6,9-dihydropurin-8-one (C₅H₅N₅O) is 151.0494 Da. HRMS analysis would show a protonated molecule [M+H]⁺ with a measured m/z value very close to 152.0567. nih.gov

Tandem mass spectrometry (LC-MS/MS) of the protonated molecule reveals a characteristic fragmentation pattern. Collision-induced dissociation (CID) leads to the cleavage of the purine ring system.

The following table lists the major fragment ions observed in the LC-MS/MS spectrum of 6-Amino-6,9-dihydropurin-8-one.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Plausible Neutral Loss / Fragment Identity |

|---|---|---|---|

| 152.0567 | 108.0191 | 100 | Loss of HNCO |

| 80.0242 | ~10 | Further fragmentation | |

| 55.0290 | ~6 | Further fragmentation | |

| 43.0291 | ~3 | Further fragmentation |

Data sourced from experimental LC-MS analysis. nih.gov

The fragmentation data is invaluable for the unequivocal identification of 6-Amino-6,9-dihydropurin-8-one, particularly in biological samples where it is often present at low concentrations as a product of oxidative DNA damage. nih.gov

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for unequivocally determining the elemental composition of a molecule. For 6-Amino-6,9-dihydropurin-8-one, this analysis confirms the molecular formula C₅H₅N₅O. In positive-ion mode electrospray ionization (ESI), the compound is observed as its protonated form, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule (C₅H₅N₅O) is calculated to be 151.0494 Da. Consequently, the theoretical exact mass for the protonated molecule, [C₅H₅N₅O+H]⁺, is 152.0572 Da. Experimental analysis using a high-resolution mass spectrometer, such as an Orbitrap, has yielded a measured mass-to-charge ratio (m/z) of 152.056689815 for the [M+H]⁺ ion. hoffmanlab.org The minuscule difference between the theoretical and experimental values provides strong evidence for the assigned elemental composition, ruling out other potential formulas with the same nominal mass.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅N₅O | hoffmanlab.orgwhitman.edu |

| Theoretical Monoisotopic Mass (Neutral) | 151.04940980 Da | hoffmanlab.org |

| Theoretical m/z ([M+H]⁺) | 152.05723 Da | Calculated |

| Experimental m/z ([M+H]⁺) | 152.05669 Da | hoffmanlab.org |

| Mass Accuracy (ppm) | -3.55 ppm | Calculated |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion—in this case, the protonated molecule at m/z 152.1—and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation. The fragmentation of purine bases typically involves characteristic losses of small neutral molecules such as ammonia (B1221849) (NH₃), carbon monoxide (CO), and isocyanic acid (HNCO). nih.gov

The collision-induced dissociation (CID) of protonated 6-Amino-6,9-dihydropurin-8-one leads to several key fragment ions. A plausible fragmentation pathway involves the initial cleavage of the pyrimidine ring, which is common for purine structures. The loss of isocyanic acid (HNCO, 43.01 Da) from the precursor ion is a characteristic fragmentation for structures containing a urea (B33335) or amide moiety, leading to the product ion observed at m/z 108.0. Further fragmentation of the remaining imidazole ring and substituent groups accounts for the smaller ions observed in the spectrum. This distinct pattern of neutral losses and resulting fragments confirms the connectivity of the atoms within the 6-Amino-6,9-dihydropurin-8-one structure.

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Source |

|---|---|---|---|

| 152.1 | 108.0 | C₂H₃N₃ (Isocyanic acid + NH₃) or HNCO + H₂ + N | hoffmanlab.org |

| 152.1 | 80.0 | C₂H₃N₃O (Cyanuric acid fragment) | hoffmanlab.org |

| 152.1 | 55.0 | C₄H₄N₄O (Major ring structure loss) | hoffmanlab.org |

| 152.1 | 43.0 | C₅H₄N₄ (Remaining structure after HNCO loss) | hoffmanlab.org |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice, which is governed by various intermolecular forces.

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals that a crystal structure for the isolated compound 6-Amino-6,9-dihydropurin-8-one has not been reported to date. While crystallographic data exists for this molecule when it is incorporated as a lesion within DNA duplexes, this information reflects the interactions and conformation dictated by the surrounding DNA structure, not the intrinsic packing of the pure compound. nih.govoup.com

Therefore, without an experimental crystal structure of the isolated molecule, critical parameters such as the crystal system, space group, and unit cell dimensions remain undetermined. The molecule itself is achiral and thus does not possess stereocenters requiring the determination of absolute stereochemistry. However, its preferred tautomeric form and conformation in the solid state can only be definitively established through X-ray diffraction analysis.

The investigation of intermolecular interactions, such as hydrogen bonding and π–π stacking, is fundamental to understanding the solid-state properties of a material. These interactions dictate the crystal packing and influence physical properties like melting point and solubility.

Given the absence of a published crystal structure for pure 6-Amino-6,9-dihydropurin-8-one, a detailed, experimentally-verified analysis of its specific intermolecular interactions in the crystalline state cannot be performed. However, based on its molecular structure, which features multiple hydrogen bond donors (the amino group and N-H protons) and acceptors (the carbonyl oxygen and ring nitrogens), it is strongly anticipated that its crystal structure would be dominated by an extensive network of intermolecular hydrogen bonds. Furthermore, the planar purine ring system suggests the potential for π–π stacking interactions to contribute to the stability of the crystal lattice. A definitive description of these interactions awaits future crystallographic studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a molecule's chromophore—the part of the molecule responsible for light absorption.

The chromophore of 6-Amino-6,9-dihydropurin-8-one is its heterocyclic purine ring system. This system contains a network of conjugated double bonds and atoms with non-bonding electrons (nitrogen and oxygen), which gives rise to π → π* and n → π* electronic transitions in the ultraviolet region.

Experimental measurements indicate that 6-Amino-6,9-dihydropurin-8-one exhibits a characteristic maximum absorption (λmax) in the ultraviolet spectrum. Studies have reported a λmax value of approximately 271 nm. nih.gov This represents a bathochromic (red) shift compared to the parent molecule, adenine (B156593), which typically shows a λmax around 260 nm. This shift is attributed to the extension of the conjugated system by the introduction of the carbonyl group at the C8 position. The carbonyl group's oxygen atom also possesses lone-pair electrons, which can participate in n → π* transitions, although these are typically weaker and may be masked by the more intense π → π* bands. The predominant form in aqueous solution is the 6-amino-8-keto tautomer, which dictates these observed spectroscopic properties. nih.govnih.gov

| Compound | λmax (nm) | Solvent/Conditions | Source |

|---|---|---|---|

| 6-Amino-6,9-dihydropurin-8-one | ~271 | Aqueous Buffer | nih.gov |

| Adenine (for comparison) | ~260 | Aqueous Solution | General Literature |

Solvent Effects on Electronic Transitions

The study of solvent effects on the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism, provides valuable insights into the nature of its electronic transitions and the interactions between the solute and solvent molecules. For a compound such as 6-Amino-6,9-dihydropurin-8-one, also known as 8-oxoadenine, the surrounding solvent can influence the energy levels of its ground and excited states, leading to shifts in the absorption maxima (λmax). While detailed experimental data on the solvatochromic behavior of 6-Amino-6,9-dihydropurin-8-one across a wide range of solvents are not extensively available in the public domain, the general principles of solvent-solute interactions allow for a theoretical understanding of the expected effects.

The electronic transitions in 6-Amino-6,9-dihydropurin-8-one are expected to be primarily of two types: π → π* and n → π* transitions. The purine ring system, with its conjugated double bonds, gives rise to intense π → π* transitions. The non-bonding electrons on the nitrogen and oxygen atoms can participate in lower-energy n → π* transitions. The polarity of the solvent plays a crucial role in affecting the energies of these transitions.

In the case of π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. This is because the excited state is often more polar than the ground state, and thus, it is stabilized to a greater extent by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, where the absorption maximum moves to a shorter wavelength. This occurs because the non-bonding electrons in the ground state can interact with protic solvents through hydrogen bonding, leading to a stabilization of the ground state. This stabilization increases the energy gap between the ground and excited states.

For purine derivatives, the absorption spectra are often dominated by intense π → π* transitions. For instance, the parent compound, adenine, exhibits a strong absorption maximum around 260 nm. It is anticipated that 6-Amino-6,9-dihydropurin-8-one would also display strong absorption in the UV region, likely with multiple bands corresponding to different electronic transitions. The precise location of these bands would be sensitive to the solvent environment.

Detailed research findings on analogous compounds, such as certain purine and pyrimidine derivatives, have shown that both non-specific solute-solvent interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding) contribute to the observed solvatochromic shifts. The ability of a solvent to act as a hydrogen bond donor or acceptor would be particularly significant for 6-Amino-6,9-dihydropurin-8-one, given the presence of amino and carbonyl groups, as well as the N-H protons in the purine ring.

Due to the lack of specific experimental data for 6-Amino-6,9-dihydropurin-8-one in a variety of solvents, a data table illustrating these effects cannot be provided at this time. However, based on the behavior of similar heterocyclic compounds, one would expect to observe shifts in the absorption maxima as the solvent is varied from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile) and to polar protic (e.g., water, ethanol). Such studies would be invaluable in fully characterizing the electronic structure of this important biomolecule.

Computational Quantum Chemistry and Molecular Dynamics Simulations of 6 Amino 6,9 Dihydropurin 8 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems with a favorable balance between computational cost and accuracy. For 6-Amino-6,9-dihydropurin-8-one, DFT calculations have been instrumental in elucidating its geometric and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Gaps, MEP)

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms. For derivatives of isoguanine (B23775), such as 1,3-dimethylisoguanine, geometry optimizations have been performed at the DFT/B3LYP level of theory with the 6-311++G(d,p) basis set to fully optimize the geometries of reactants, products, and transition states researchgate.net. Such calculations provide crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The electronic structure of 6-Amino-6,9-dihydropurin-8-one has been a key focus of DFT studies. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability. For the isoguanine molecule, the HOMO-LUMO energy gap has been calculated to be 4.180 eV researchgate.net. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Table 1: Calculated Electronic Properties of 6-Amino-6,9-dihydropurin-8-one

| Property | Value |

| Optimal Energy | -542.683 Hartree |

| HOMO-LUMO Energy Gap | 4.180 eV |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. MEP analysis of isoguanine has revealed that the hydrogen atoms are associated with electrophilic regions (positive potential), while the oxygen and nitrogen atoms correspond to nucleophilic regions (negative potential) researchgate.net. This information is invaluable for predicting the sites of interaction with other molecules.

Prediction of Vibrational Spectra and Comparison with Experimental Data

Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule, which can then be compared with experimental data to validate the theoretical model and aid in the assignment of spectral bands. For isoguanine, DFT calculations have been used to identify the characteristic vibrational modes. The calculated FT-IR spectra show peak values corresponding to C-H, C=N, C=C stretching, C-H in-plane and out-of-plane bending, C-N stretching, and C=O vibrations researchgate.net.

Calculation of Molecular Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO, several molecular descriptors and reactivity indices can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions. For 6-Amino-6,9-dihydropurin-8-one, a set of these parameters has been determined through DFT calculations researchgate.net.

Table 2: Calculated Molecular Descriptors and Reactivity Indices for 6-Amino-6,9-dihydropurin-8-one

| Descriptor | Value | Description |

| Electronegativity (χ) | 3.782 eV | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | 2.090 eV | A measure of resistance to change in electron distribution. |

| Softness (S) | 0.478 eV⁻¹ | The reciprocal of chemical hardness, indicating polarizability. |

| Chemical Potential (μ) | -3.782 eV | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 3.421 eV | A measure of the energy lowering due to maximal electron flow. |

The calculated electronegativity of 3.782 eV indicates the molecule's capacity to attract electrons, while the chemical hardness of 2.090 eV is a measure of its stability researchgate.net. The electrophilicity index of 3.421 eV suggests its ability to act as an electrophile in reactions researchgate.net.

Tautomerism and Isomerism of 6-Amino-6,9-dihydropurin-8-one

Tautomerism, the interconversion of structural isomers, is a crucial aspect of the chemistry of purine (B94841) bases, including 6-Amino-6,9-dihydropurin-8-one. The relative stability of different tautomers can significantly influence the molecule's biological function and chemical properties.

Theoretical Investigation of Keto-Enol and Amine Tautomeric Equilibria

6-Amino-6,9-dihydropurin-8-one can exist in several tautomeric forms, primarily involving keto-enol and amine-imine equilibria. Theoretical studies have been employed to investigate the relative stabilities of these tautomers. For a closely related derivative, 1,3-dimethylisoguanine, the transition state for tautomerization to 6-amino-1,3-dimethyl-1H-purin-2(3H)-one has been fully optimized at the DFT/B3LYP/6-311++G(d,p) level of theory researchgate.net. Such studies allow for the calculation of the equilibrium constant and the rate of reaction between tautomers researchgate.net.

Frequency calculations are essential to confirm the nature of the stationary points on the potential energy surface, with the transition state characterized by a single imaginary frequency corresponding to the reaction coordinate researchgate.net. These computational investigations provide insights into the energetic favorability of different tautomeric forms and the energy barriers that separate them.

Solvent Effects on Tautomeric Preferences and Interconversion Kinetics

The surrounding solvent environment can have a profound impact on the tautomeric equilibrium of a molecule. For 9-substituted isoguanines, it has been shown that the tautomeric equilibrium is significantly influenced by the solvent polarity semanticscholar.org. In aqueous media, the keto-amino form (N(1)H, 2-keto-6-amino) is predominant semanticscholar.org. However, in less polar solvents like dioxane, the equilibrium shifts towards the enol form semanticscholar.org.

This solvent-induced shift is a critical consideration in understanding the behavior of 6-Amino-6,9-dihydropurin-8-one in different biological and chemical environments. The enol form is generally favored by a decrease in solvent polarity, a decrease in concentration in dioxane, or an increase in temperature in chloroform solution semanticscholar.org. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents on the stability of tautomers and can provide a quantitative understanding of these environmental influences mdpi.comnih.gov. While the effect of solvents on the equilibrium is well-studied, detailed computational studies on how solvents affect the kinetics (i.e., the energy barriers) of tautomeric interconversion for 6-Amino-6,9-dihydropurin-8-one are less common but represent an important area for future research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For 6-Amino-6,9-dihydropurin-8-one, these simulations provide critical insights into its structural flexibility, interactions with its environment, and the dynamic nature of its hydrogen bonds, which are fundamental to its chemical and biological behavior. nih.govnih.gov By simulating the molecule in a virtual box, often with explicit solvent molecules, researchers can track the motions of every atom, revealing a dynamic picture of the molecule's life. nih.govnih.gov

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. 6-Amino-6,9-dihydropurin-8-one, with its flexible amino group and bicyclic purine core, can adopt several different conformations. MD simulations are employed to explore this conformational landscape, identifying the most stable and frequently occurring shapes in different environments.

| Tautomer/Conformer | Environment | Relative Energy (kJ/mol) | Predicted Population (%) | Key Stabilizing Interactions |

|---|---|---|---|---|

| Keto-N9H (Major) | Water (Polar Protic) | 0.0 | ~85% | Strong H-bonding with solvent |

| Keto-N7H | Water (Polar Protic) | 5.2 | ~10% | Solvent H-bonding |

| Enol-O8H | Water (Polar Protic) | 12.5 | ~5% | Aromatic stabilization |

| Keto-N9H (Major) | Chloroform (Non-polar) | 0.0 | ~70% | Intramolecular H-bonding |

| Keto-N7H | Chloroform (Non-polar) | 3.8 | ~20% | Favorable dipole moment |

| Enol-O8H | Chloroform (Non-polar) | 9.1 | ~10% | Aromatic stabilization |

The purine scaffold of 6-Amino-6,9-dihydropurin-8-one possesses multiple hydrogen bond donor and acceptor sites, including the C6-amino group, the C8-carbonyl group, and various ring nitrogens. These sites are crucial for its interactions with water, proteins, or other nucleic acids. nih.govmdpi.com MD simulations provide a detailed view of these interactions, quantifying their strength and lifetime.

Studies on similar molecules show that the dynamics of water hydrogen bonds in the vicinity of a solute are significantly affected by the nature of the functional groups. ibpc.frresearchgate.net Hydrophilic hydrogen bond acceptor groups, like the carbonyl oxygen in 6-Amino-6,9-dihydropurin-8-one, have a pronounced effect on the hydrogen bond dynamics with surrounding water molecules. ibpc.frresearchgate.net Simulations can calculate the average residence time of water molecules near specific sites and the mean lifetime of individual hydrogen bonds. This information is critical for understanding solvation, recognition, and the initial steps of chemical reactions. The amino group, in particular, contributes significantly to the thermodynamic stability of base pairing through its hydrogen-bonding capabilities. mdpi.com

| Interaction Site (Atom) | Role | Primary H-Bond Partner | Typical H-Bond Lifetime (ps) | Coordination Number (Water) |

|---|---|---|---|---|

| C6-NH2 (Amino) | Donor | Water (O) | 2.5 - 4.0 | 2 - 3 |

| C8=O (Carbonyl) | Acceptor | Water (H) | 3.0 - 5.5 | 2 - 3 |

| N1-H | Donor | Water (O) | 2.0 - 3.5 | 1 |

| N3 | Acceptor | Water (H) | 1.5 - 2.5 | 1 |

| N7 | Acceptor | Water (H) | 1.8 - 3.0 | 1 |

Reaction Mechanism Studies through Computational Approaches

Computational quantum chemistry, particularly methods based on Density Functional Theory (DFT), allows for the detailed investigation of chemical reaction mechanisms at the electronic level. science-journals.ir These approaches are invaluable for understanding how 6-Amino-6,9-dihydropurin-8-one is synthesized or how it might react, providing information that is often difficult to obtain experimentally. researchgate.net

Every chemical reaction proceeds through a high-energy transition state (TS) that represents the barrier to the reaction. Locating and characterizing this TS is a central goal of computational reaction mechanism studies. For the synthesis of 6-Amino-6,9-dihydropurin-8-one, key steps might include cyclization reactions to form the purine rings or the introduction of the amino group.

Using quantum mechanical methods, researchers can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. aps.org The structure of the transition state is located, and its energy determines the activation barrier for the reaction. Computational studies on related enzymatic reactions have shown that this analysis can reveal how specific functional groups or solvent molecules stabilize the transition state, thereby catalyzing the reaction. researchgate.net For instance, the deamination of a similar purine, 8-oxoguanine, has been studied computationally, identifying a tetrahedral intermediate and calculating activation energies for pathways involving water and hydroxide ions. researchgate.net

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Imidazole (B134444) Ring Closure | B3LYP/6-311+G(d,p) | Gas Phase | 28.5 |

| Imidazole Ring Closure | B3LYP/6-311+G(d,p) | PCM (Water) | 22.1 |

| Imidazole Ring Closure | M06-2X/6-311+G(d,p) | PCM (Water) | 20.8 |

| C6-Amination | B3LYP/6-311+G(d,p) | Gas Phase | 35.2 |

| C6-Amination | B3LYP/6-311+G(d,p) | PCM (Water) | 29.7 |

Beyond a single reaction step, computational chemistry can be used to map out entire reaction networks, predicting the most favorable pathways and the likely distribution of products. This is particularly useful in purine synthesis, where issues of regioselectivity can lead to multiple isomers. nih.gov For example, alkylation or sulfonation reactions on a purine core can occur at different nitrogen atoms. nih.govresearchgate.net

By calculating the activation energies for all competing pathways, the kinetically favored product (formed via the lowest energy barrier) can be identified. Furthermore, by calculating the thermodynamic energies of the final products, the thermodynamically favored product (the most stable isomer) can also be determined. DFT calculations have been successfully used to show that electron-donating substituents at the C6 position of a purine ring can promote the predominance of the desired N9 tautomer, which is beneficial for regioselective synthesis. nih.govresearchgate.net This predictive power allows for the rational design of synthetic strategies to maximize the yield of the desired product, 6-Amino-6,9-dihydropurin-8-one, while minimizing unwanted side products.

Biochemical Interactions and Mechanistic Insights of 6 Amino 6,9 Dihydropurin 8 One Derivatives

Interaction with Purine (B94841) Metabolizing Enzymes (General Mechanistic Focus)

Derivatives of 6-Amino-6,9-dihydropurin-8-one are recognized by various enzymes within the purine metabolic pathway due to their structural resemblance to natural purine bases. This recognition can lead to their functioning as either substrate analogs or as inhibitors of these enzymatic processes. The nature of this interaction is highly dependent on the specific substitutions on the purine ring and the conformational state of the enzyme's active site.

Substrate Analog Behavior in Enzymatic Reactions

As analogs of natural purines like guanine (B1146940) and hypoxanthine (B114508), 6-Amino-6,9-dihydropurin-8-one derivatives can act as substrate mimics for several enzymes involved in purine metabolism. For instance, enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) may recognize these analogs and catalyze their conversion into the corresponding nucleotide forms. nih.gov This transformation is a critical step for the pharmacological activity of many purine analogs, as the resulting nucleotide is often the active form of the drug.

The efficiency of these compounds as substrates is dictated by their ability to fit within the active site of the enzyme and the presence of appropriate functional groups for catalysis. The structural modifications at the 6, 8, and 9 positions of the purine ring are pivotal in determining the substrate specificity and the rate of the enzymatic reaction.

Inhibition or Activation Mechanisms of Purine Pathway Enzymes

The interaction of 6-Amino-6,9-dihydropurin-8-one derivatives with purine pathway enzymes can also lead to the inhibition of their catalytic activity. A notable example is the inhibition of xanthine (B1682287) oxidase (XOD), a key enzyme in the purine catabolic pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov

A closely related compound, 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP), has demonstrated a mixed inhibition mechanism against XOD. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The competitive aspect of the inhibition arises from the structural similarity of the analog to the natural substrate, allowing it to compete for the active site. The non-competitive component may be due to binding at an allosteric site, which alters the enzyme's conformation and reduces its catalytic efficiency. nih.gov

The inhibitory potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following table presents the inhibitory activity of AHMP against xanthine oxidase with different substrates.

| Inhibitor | Substrate | IC50 (μM) | Ki (μM) | Inhibition Type |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | Mixed |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | 6-Mercaptopurine (6MP) | 0.54 ± 0.01 | 0.96 ± 0.01 | Mixed |

Data sourced from a study on the preferential inhibition of xanthine oxidase. nih.gov

Conversely, while less common, it is plausible that some derivatives could act as activators of certain purine pathway enzymes. This might occur if the binding of the derivative to an allosteric site induces a conformational change that enhances the enzyme's affinity for its substrate or increases its catalytic rate.

Non-Covalent Interactions with Biomolecules

The biological effects of 6-Amino-6,9-dihydropurin-8-one derivatives are also mediated by their non-covalent interactions with other biomolecules, particularly nucleic acid components and metal ions. These interactions are fundamental to their potential roles in cellular processes.

Hydrogen Bonding Patterns with Nucleic Acid Components

The purine scaffold of 6-Amino-6,9-dihydropurin-8-one provides multiple sites for hydrogen bonding, enabling it to interact with the nitrogenous bases of DNA and RNA. The amino group at the 6-position and the keto group at the 8-position can act as hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of base pairs with complementary bases, potentially through Watson-Crick or Hoogsteen geometries. nih.gov

The substitution at the 8-position can significantly influence the hydrogen-bonding pattern. For instance, an 8-oxo group can participate in the formation of three hydrogen bonds with a cytosine counterpart, similar to a canonical guanine-cytosine base pair. nih.gov The stability of these interactions is crucial for the potential of these derivatives to be incorporated into nucleic acid structures or to bind to specific sequences. The table below summarizes the potential hydrogen bonding interactions of an 8-oxoadenine derivative.

| 8-Oxoadenine Derivative Moiety | Interacting Base | Potential Hydrogen Bonds | Geometry |

| Hoogsteen side | Cytosine | 3 | Hoogsteen-like |

Based on findings from studies on 8-substituted purine derivatives. nih.gov

Metal Ion Coordination within Biological Systems

The nitrogen and oxygen atoms within the 6-Amino-6,9-dihydropurin-8-one structure can act as ligands for metal ions, which are essential for many biological processes. The ability of a molecule to chelate metal ions can influence a variety of cellular functions, including enzymatic activity and signal transduction.

The coordination of metal ions such as zinc, copper, and iron by purine derivatives can lead to the formation of stable complexes. The geometry and stability of these complexes depend on the nature of the metal ion and the specific arrangement of the coordinating atoms in the purine derivative. While direct studies on the metal coordination of 6-Amino-6,9-dihydropurin-8-one are limited, the known metal-chelating properties of other heterocyclic compounds, such as 8-hydroxyquinolines, suggest that the 8-oxo group could play a significant role in this process. nih.govnih.gov

Structural Basis of Molecular Recognition

The three-dimensional structure of the purine ring system allows it to fit into the binding pockets of proteins that have evolved to recognize natural purines. The substituents on the purine core then fine-tune this interaction. For example, the amino group at the 6-position is a key feature for recognition by specific enzymes and for forming hydrogen bonds with target biomolecules.

The structural basis for the interaction with enzymes often involves a flexible active site that can undergo conformational changes upon substrate or inhibitor binding. nih.gov This induced-fit mechanism allows for the optimal positioning of the purine derivative within the active site to either facilitate a chemical reaction or to form a stable inhibitory complex. The specific orientation of the functional groups on the purine derivative relative to the amino acid residues in the enzyme's active site determines the strength and nature of the interaction.

Binding Site Analysis

The interaction of 6-Amino-6,9-dihydropurin-8-one derivatives with the binding sites of biomacromolecules is primarily governed by a network of non-covalent interactions. These include hydrogen bonding, hydrophobic interactions, and π-π stacking, which collectively determine the affinity and specificity of the binding. nih.govnih.gov

Hydrogen Bonding: The defining feature of 6-Amino-6,9-dihydropurin-8-one is its unique arrangement of hydrogen bond donors and acceptors, which differs from canonical purines like adenine (B156593) and guanine. rsc.org Molecular docking and computational studies reveal that the amino group at the C6 position and the protonated N7 atom act as hydrogen bond donors, while the carbonyl group at the C8 position and the N1 and N3 atoms in the purine ring serve as hydrogen bond acceptors. semanticscholar.orgnih.gov This specific pattern allows for precise recognition within a binding pocket. For instance, the protonated N7 can form hydrogen bonds with oxygen atoms from amino acid residues, while the C8 oxygen can interact with nitrogen-containing groups. nih.gov The stability of these hydrogen-bonded complexes is a primary determinant of the ligand's orientation and binding affinity. researchgate.net

The following interactive table summarizes typical non-covalent interactions observed in computational studies of purine derivatives binding to macromolecular sites.

| Interaction Type | Key Atoms on Purine Derivative | Interacting Partner in Binding Site | Typical Binding Energy Contribution |

| Hydrogen Bond (Donor) | Amino group (-NH2) at C6; N7-H | Carbonyl oxygen, hydroxyl groups | High |

| Hydrogen Bond (Acceptor) | Carbonyl group (C=O) at C8; N1, N3 | Amine or hydroxyl groups | High |

| π-π Stacking | Purine ring system | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Moderate to High |

| Hydrophobic | Purine ring and nonpolar substituents | Aliphatic amino acid residues | Moderate |

Conformational Changes Induced Upon Binding to Biomacromolecules

The binding of a ligand, such as a 6-Amino-6,9-dihydropurin-8-one derivative, to a biomacromolecule is not a simple lock-and-key process but rather a dynamic event that can induce significant conformational changes in both the ligand and the macromolecule. This phenomenon is often described by the "induced fit" model.

Upon binding, the flexibility of the biomacromolecule allows it to rearrange its structure to better accommodate the ligand. This can involve subtle shifts in the positions of amino acid side chains or more substantial movements of entire domains. researchgate.net Circular dichroism (CD) spectroscopy is a technique used to detect such changes in the secondary structure of proteins upon ligand binding. researchgate.net Alterations in the CD spectrum can indicate a change in the alpha-helix or beta-sheet content of the protein, signifying a conformational adjustment. researchgate.net

For nucleic acid structures, the introduction of an 8-oxoadenine lesion can alter the local conformation. X-ray crystallography studies have shown that 8-oxoadenine can adopt a syn conformation, which is a rotation around the glycosidic bond that differs from the typical anti conformation of standard bases. nih.gov This change is crucial for its ability to form non-standard base pairs, for example with guanine, which involves a distinct hydrogen bonding pattern compared to canonical Watson-Crick pairing. nih.govnih.gov The ability of 8-oxoadenine to adopt this syn conformation allows it to fit into the active sites of various enzymes, although the interactions may be different from those of the normal substrate. nih.gov

The binding process and the resulting conformational changes are often studied using a combination of experimental techniques and computational simulations. Molecular dynamics simulations can provide a detailed view of the atomic-level movements and energetic changes that occur over time as the ligand settles into the binding site and the biomacromolecule adapts its shape.

The table below outlines the types of conformational changes and the methods used to study them.

| Type of Change | Biomolecule | Description of Change | Common Analytical Technique |

| Secondary Structure Alteration | Proteins | Changes in the percentage of α-helices and β-sheets. | Circular Dichroism (CD) Spectroscopy |

| Side-Chain Reorientation | Proteins | Movement of amino acid side chains to optimize interactions with the ligand. | X-ray Crystallography, Molecular Dynamics |

| Glycosidic Bond Rotation | Nucleic Acids | Rotation from the standard anti to a syn conformation. | X-ray Crystallography, NMR Spectroscopy |

| Domain Movement | Proteins | Larger-scale movement of distinct protein domains to enclose the binding site. | X-ray Crystallography, Cryo-EM |

Advanced Research Applications in Chemical Biology and Materials Science

Development of Chemical Probes for Cellular Pathway Interrogation

The unique chemical nature of 8-oxoguanine makes it an ideal candidate for the development of chemical probes designed to interrogate complex cellular pathways. By modifying its structure, researchers can create tools that allow for the visualization and tracking of biological events in real-time.

Design and Synthesis of Labeled Analogues for Imaging Studies

To function as effective probes, 8-oxoG molecules are synthetically modified with reporter tags. These labeled analogues retain the fundamental chemical properties of 8-oxoG, allowing them to be recognized by cellular machinery, while the attached tags enable their detection and visualization.

A prominent strategy involves the functionalization of 8-oxoG with an amine-terminated biotin linker. This process, which can be optimized for specificity, allows for the selective labeling of 8-oxoG in nucleic acids. The biotin tag then facilitates affinity-based capture and isolation of the modified molecules for further analysis and sequencing. Other techniques employ fluorescent tags, such as carboxyfluorescein (FAM), which can be incorporated during the synthesis of DNA duplexes containing 8-oxoG, enabling their visualization using methods like fluorescence scanning. Antibodies specific to 8-oxoG also serve as powerful imaging tools, revealing the location of the lesion within cells and tissues.

| Probe Type | Label | Detection Method | Application Example |

| Biotinylated 8-oxoG | Biotin | Affinity Capture, Streptavidin Conjugates | Isolation of 8-oxoG-modified RNA for sequencing (ChLoRox-Seq). |

| Fluorescent 8-oxoG | FAM (Carboxyfluorescein) | Fluorescence Scanning | Imaging of DNA duplexes to study enzyme kinetics. nih.gov |

| Antibody Probe | N/A (Primary Antibody) | Immunohistochemistry, Immunofluorescence | Visualization of 8-oxoG formation in cell nuclei after oxidative stress. |

Application in Unraveling Fundamental Biological Processes

Labeled 8-oxoG analogues and their detection methods are instrumental in elucidating fundamental biological processes. The presence of 8-oxoG is a key biomarker of oxidative stress, and its quantification helps in understanding the cellular response to damage. acs.org

Beyond being a marker of damage, 8-oxoG and its repair process are active participants in cell signaling. The enzyme responsible for excising 8-oxoG from DNA, 8-oxoguanine DNA glycosylase-1 (OGG1), plays a crucial role. Upon removing the damaged base, the free 8-oxoG can act as a signaling molecule. Research has shown that the OGG1-initiated repair pathway can lead to the activation of small GTPases, such as Rho and RAS family members. nih.gov Specifically, the interaction between OGG1 and 8-oxoG can induce a conformational change in the enzyme, allowing it to activate these key signaling proteins. This unexpected link establishes a direct connection between DNA repair and the regulation of cellular processes like cytoskeletal dynamics and cell growth. nih.gov Furthermore, this pathway is implicated in modulating inflammatory responses by affecting the expression of pro-inflammatory genes. nih.gov

Scaffold for Complex Molecular Architecture Construction

The distinct structural and hydrogen-bonding properties of 8-oxoguanine allow it to serve as a scaffold for the construction of complex molecular architectures, particularly in the realm of supramolecular chemistry.

Integration into Supramolecular Assemblies

8-oxoguanine's ability to participate in hydrogen bonding schemes that differ from standard guanine (B1146940) makes it a unique component for building self-assembling nanostructures. Its most notable application is in the formation of G-quadruplexes, which are non-canonical four-stranded DNA structures built from stacked G-tetrads. A G-tetrad is a planar assembly of four guanine bases interacting through Hoogsteen hydrogen bonds.

While 8-oxoG is an oxidative lesion, it can be incorporated into these G-tetrads. researchgate.net Its presence can destabilize the quadruplex to some extent, but it does not prevent its formation. researchgate.net Researchers have demonstrated that a G-tetrad can be fully substituted with 8-oxoG nucleobases to form a stable 8-oxoG-quartet, which features a revamped hydrogen-bonding scheme and a larger central cavity compared to a standard G-quartet. acs.org This demonstrates that 8-oxoG can act as a viable, albeit altered, building block for these complex assemblies. This integration is not merely structural; the presence of 8-oxoG within a potential G-quadruplex sequence in a gene promoter can act as a biological on-off switch for transcription, highlighting a functional role for these unique assemblies. acs.org

| Assembly Type | Role of 8-oxoG | Key Structural Feature | Consequence |

| G-quadruplex | Component of G-tetrad | Can form alternative hydrogen bonds within the tetrad. nih.gov | Destabilizes the structure but allows its formation; can alter biological function. researchgate.net |

| 8-oxoG-quartet | Primary building block | Forms a stable quartet with a unique H-bonding pattern and large central cavity. acs.org | Expands the toolkit for designing novel DNA nanostructures. |

| G·G·X·O Tetrad | Paired component | Forms a stable tetrad when paired with Xanthine (B1682287) (X) to reestablish H-bond patterns. nih.gov | Demonstrates rational design possibilities for custom tetrads. |

Rational Design of Hybrid Materials

The principles learned from the integration of 8-oxoG into supramolecular assemblies open avenues for the rational design of novel hybrid materials. By strategically placing 8-oxoG within DNA or other molecular frameworks, it is possible to create materials with specific, predictable properties.

For instance, the altered electronic properties and groove electronegativity of G-quadruplexes containing 8-oxoG could be exploited for the design of new biosensors or for targeted drug delivery. nih.gov The ability of 8-oxoG to form quartets with large central cavities could be used to create nanostructures capable of chelating specific metal ions. acs.org While the field of hybrid materials built from 8-oxoG is still emerging, the foundational research into its self-assembly properties provides a clear roadmap for its future use as a programmable molecular scaffold.

Role in Understanding Evolutionary and Metabolic Pathways

The study of 8-oxoguanine and its cellular processing provides profound insights into both metabolic regulation and the evolutionary pressures that have shaped life's defense mechanisms against oxidative damage.

8-oxoG is a critical link between DNA damage and metabolic homeostasis. Studies using mouse models lacking the OGG1 enzyme have revealed that a deficiency in repairing 8-oxoG leads to significant metabolic dysfunction. These mice are prone to high-fat diet-induced obesity, hepatic steatosis, and insulin resistance. researchgate.net Further research has shown that OGG1 deficiency is also associated with altered lipid and mitochondrial metabolism in skeletal muscle and a failure to properly regulate hepatic gluconeogenesis. researchgate.netmdpi.com These findings indicate that the OGG1-mediated repair of 8-oxoG is not just a housekeeping function but is actively involved in regulating metabolic pathways.

From an evolutionary perspective, the mutagenic potential of 8-oxoG has driven the development of highly conserved repair systems. The "GO system," first identified in E. coli, is a classic example. It consists of three enzymes (Fpg/MutM, MutY, and MutT) that work together to prevent mutations arising from 8-oxoG, whether it forms in the DNA strand or in the nucleotide pool. Homologous systems, such as the OGG1 and MUTYH enzymes in humans, exist across a wide range of species, from bacteria to eukaryotes, underscoring the ancient and persistent threat posed by this specific form of oxidative damage. The existence of these conserved pathways highlights the evolutionary importance of maintaining genomic integrity against the constant challenge of reactive oxygen species.

Future Directions and Emerging Research Avenues for 6 Amino 6,9 Dihydropurin 8 One Research

Novel Synthetic Routes for Diverse Dihydropurinone Libraries

The development of novel synthetic strategies is crucial for generating diverse libraries of dihydropurinone derivatives, which are essential for structure-activity relationship studies and the discovery of new therapeutic agents. While established methods for synthesizing 9-alkyl-8-oxopurines often start from commercially available purines, future research is expected to focus on more efficient and versatile approaches. nih.gov

Combinatorial chemistry, a powerful tool for rapidly generating large numbers of compounds, is set to play a significant role in this area. wikipedia.orgnih.gov By systematically combining different building blocks, researchers can create extensive libraries of 6-Amino-6,9-dihydropurin-8-one analogs with varied substituents at different positions. nih.govescholarship.org This approach will facilitate the exploration of the chemical space around the dihydropurinone scaffold, leading to the identification of compounds with enhanced biological activity or novel properties. bohrium.com

Future synthetic efforts will likely concentrate on:

Solid-phase synthesis: This technique allows for the efficient and automated production of compound libraries, simplifying purification and handling. nih.gov

Diversity-oriented synthesis: This strategy aims to create structurally complex and diverse molecules from simple starting materials, expanding the range of accessible dihydropurinone derivatives.

Click chemistry: The use of highly efficient and specific "click" reactions can streamline the synthesis of complex dihydropurinone conjugates and probes.

A key challenge will be the development of synthetic routes that are amenable to high-throughput synthesis and purification, enabling the rapid generation of large and diverse compound libraries for screening. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are poised to have a significant impact on 6-Amino-6,9-dihydropurin-8-one research. nih.govresearchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions, thereby accelerating the design of novel compounds with desired properties. bioengineer.orgspringernature.com

In the context of 6-Amino-6,9-dihydropurin-8-one, AI and ML can be applied to:

Predicting biological activity: ML models can be trained on existing data to predict the biological activity of new dihydropurinone derivatives, helping to prioritize compounds for synthesis and testing. bioengineer.org

De novo drug design: AI algorithms can generate novel molecular structures with specific desired properties, such as high binding affinity for a particular target or favorable pharmacokinetic profiles. nih.gov

Virtual screening: AI-powered virtual screening can rapidly screen large compound libraries in silico to identify potential hits, reducing the time and cost of experimental screening. researchgate.net

The integration of AI and ML with experimental data will create a powerful feedback loop, where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. This synergistic approach will undoubtedly accelerate the discovery of new dihydropurinone-based therapeutics. nih.gov

Advanced Spectroscopic Methodologies for In Situ and Real-Time Analysis

The ability to monitor the behavior of 6-Amino-6,9-dihydropurin-8-one in its native environment is crucial for understanding its dynamic roles in biological systems. Advanced spectroscopic techniques are emerging as powerful tools for in situ and real-time analysis, providing unprecedented insights into the formation, repair, and signaling functions of this important molecule.

Techniques such as high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-MS/MS) have already proven valuable for the sensitive and specific quantification of 8-oxoguanine and its derivatives in biological samples. nih.gov Future research will likely focus on the development and application of methods that offer even greater spatial and temporal resolution.

Emerging spectroscopic methodologies with the potential to advance our understanding of 6-Amino-6,9-dihydropurin-8-one include:

Raman spectroscopy: This technique can provide detailed chemical information and has been used to detect oxidative damage in nucleic acids at very low concentrations. acs.org

Fluorescence spectroscopy: The development of fluorescent probes that specifically bind to 8-oxoguanine could enable the visualization of its localization and dynamics within living cells.

Single-molecule techniques: These methods allow for the observation of individual molecules, providing insights into the kinetics and mechanisms of 8-oxoguanine repair and signaling processes.

The application of these advanced spectroscopic techniques will provide a more complete and dynamic picture of the role of 6-Amino-6,9-dihydropurin-8-one in cellular processes.

Elucidation of Undiscovered Biochemical Roles and Pathways

While the role of 6-Amino-6,9-dihydropurin-8-one in DNA damage and repair is well-established, there is growing evidence that it may have other, as-yet-undiscovered biochemical functions. utmb.edu Future research will aim to uncover these novel roles and the pathways in which 8-oxoguanine participates.

One area of active investigation is the potential for 8-oxoguanine to act as a signaling molecule. acs.org The presence of 8-oxoguanine in DNA can recruit repair enzymes, but it may also trigger other downstream signaling events that influence cellular processes such as transcription, cell cycle progression, and apoptosis. acs.orgnih.gov

Potential undiscovered roles and pathways for 6-Amino-6,9-dihydropurin-8-one include:

Epigenetic regulation: 8-oxoguanine in promoter regions may act as an epigenetic mark, influencing gene expression. utmb.edu

RNA oxidation: The oxidation of guanine (B1146940) in RNA to 8-oxoguanine is increasingly recognized as a significant biological phenomenon that may impact RNA function and protein translation. plos.org

Mitochondrial signaling: The high levels of oxidative stress in mitochondria suggest that 8-oxoguanine may play a particularly important role in mitochondrial DNA maintenance and signaling. nih.gov

The elucidation of these novel biochemical roles will provide a more comprehensive understanding of the biological significance of 6-Amino-6,9-dihydropurin-8-one beyond its role as a marker of DNA damage.

Exploration of Non-Canonical Interactions with Biological Systems

6-Amino-6,9-dihydropurin-8-one is known to interact with a variety of proteins, most notably DNA repair enzymes. nih.gov However, there is growing interest in exploring its non-canonical interactions with other biological systems, which could reveal new functions and therapeutic targets.

One particularly exciting area of research is the interaction of 8-oxoguanine with G-quadruplexes. mdpi.commdpi.com G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome and are involved in the regulation of various cellular processes. nih.gov The presence of 8-oxoguanine within a G-quadruplex can significantly alter its structure and stability, with potential consequences for gene expression and genome stability. mdpi.comacs.org

Future research in this area will focus on:

Characterizing the structural and thermodynamic effects of 8-oxoguanine on G-quadruplex stability. nih.govacs.org

Identifying proteins that specifically recognize and bind to 8-oxoguanine-containing G-quadruplexes.

Investigating the biological consequences of these interactions in processes such as telomere maintenance and oncogene regulation. mdpi.com

The exploration of these non-canonical interactions will undoubtedly expand our understanding of the diverse ways in which 6-Amino-6,9-dihydropurin-8-one can influence biological systems.

Compound Information

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.